molecular formula C9H3F6IO B8453258 3'-Iodo-5'-(trifluoromethyl)-2,2,2-trifluoroacetophenone

3'-Iodo-5'-(trifluoromethyl)-2,2,2-trifluoroacetophenone

Cat. No.: B8453258
M. Wt: 368.01 g/mol
InChI Key: POQJFCMFPHSTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H3F6IO and a molecular weight of 368.01 g/mol It is characterized by the presence of iodine and trifluoromethyl groups attached to a trifluoroacetophenone core

Preparation Methods

The synthesis of 3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone involves several steps. One common method includes the reaction of 3,5-diiodoacetophenone with trifluoromethyl iodide in the presence of a suitable catalyst . The reaction conditions typically involve elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone can be compared with other similar compounds, such as:

The presence of both iodine and trifluoromethyl groups in 3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone makes it unique, providing a combination of properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C9H3F6IO

Molecular Weight

368.01 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-iodo-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H3F6IO/c10-8(11,12)5-1-4(2-6(16)3-5)7(17)9(13,14)15/h1-3H

InChI Key

POQJFCMFPHSTLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone (2.42 g), 30% fuming sulfuric acid (6.0 mL) and iodine (1.90 g) was stirred at 50° C. for 5 hours. After the completion of the reaction, the mixture was poured into ice-water (10 g) and extracted with diethyl ether (20 mL×1). The organic layer was washed with saturated aqueous sodium sulfite solution (10 mL×1) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to provide the title compound as a pale yellow oil (2.56 g).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2.42 g of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone, 6 mL of 30% fuming sulfuric acid and 1.90 g of iodine were added and the resultant mixture was stirred at 50° C. for 5 hours. After the completion of the reaction, the reaction mixture was charged onto 10 g of ice and the resultant mixture was extracted with diethyl ether (20 mL×1). The organic phase was washed with 10 mL of a saturated sodium sulfite aqueous solution and then dehydrated and dried over saturated saline and anhydrous sodium sulfate in this order, and the solvent was distilled off under reduced pressure to obtain 2.56 g of the objective substance as a light yellow oily substance.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three

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